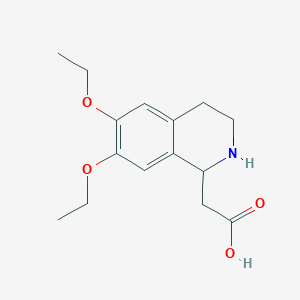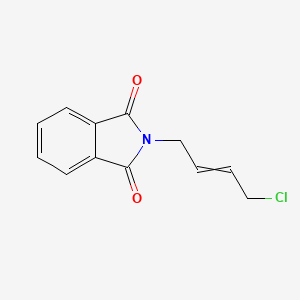
2-(4-Chlorobut-2-enyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobut-2-enyl)isoindole-1,3-dione is a chemical compound with the molecular formula C12H10ClNO2 It is known for its unique structure, which includes an isoindole-1,3-dione core with a 4-chlorobut-2-enyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobut-2-enyl)isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with 4-chlorobut-2-enyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobut-2-enyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the 4-chlorobut-2-enyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(4-Chlorobut-2-enyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobut-2-enyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate biological processes by binding to these targets and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorobutyl)isoindole-1,3-dione
- 2-(4-Chloro-2-butenyl)isoindolinedione
Uniqueness
2-(4-Chlorobut-2-enyl)isoindole-1,3-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
31645-84-8 |
|---|---|
Formule moléculaire |
C12H10ClNO2 |
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
2-(4-chlorobut-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2 |
Clé InChI |
VSGHWUAHVBTJIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)
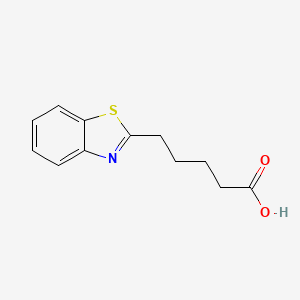

![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)

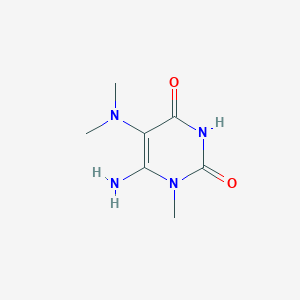
![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)
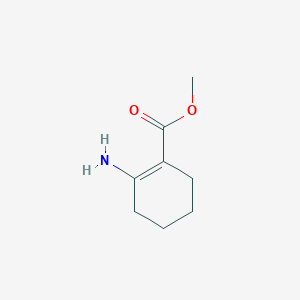
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)

